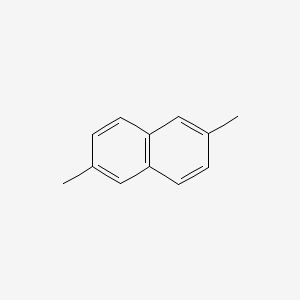

2,6-Dimethylnaphthalene

Katalognummer B7695044

Molekulargewicht: 156.22 g/mol

InChI-Schlüssel: YGYNBBAUIYTWBF-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Procedure details

Name

substrate

Quantity

0.5 mmol

Type

reactant

Reaction Step One

[Compound]

Name

PCy3

Quantity

0.05 mmol

Type

reagent

Reaction Step Three

Name

Yield

99

Identifiers

|

NAME

|

1141

|

Inputs

Step One

|

Name

|

substrate

|

|

Quantity

|

0.5 mmol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCOc2ccc1cc(OC)ccc1c2

|

Step Two

|

Name

|

|

|

Quantity

|

0 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C[Mg]Br

|

Step Three

[Compound]

|

Name

|

PCy3

|

|

Quantity

|

0.05 mmol

|

|

Type

|

reagent

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Other

Outcomes

Product

Details

Reaction Time |

20 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

Cc2ccc1cc(C)ccc1c2

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD | 99 |

Analyses

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

isolated yield

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Procedure details

Name

substrate

Quantity

0.5 mmol

Type

reactant

Reaction Step One

[Compound]

Name

PCy3

Quantity

0.05 mmol

Type

reagent

Reaction Step Three

Name

Yield

99

Identifiers

|

NAME

|

1141

|

Inputs

Step One

|

Name

|

substrate

|

|

Quantity

|

0.5 mmol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCOc2ccc1cc(OC)ccc1c2

|

Step Two

|

Name

|

|

|

Quantity

|

0 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C[Mg]Br

|

Step Three

[Compound]

|

Name

|

PCy3

|

|

Quantity

|

0.05 mmol

|

|

Type

|

reagent

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Other

Outcomes

Product

Details

Reaction Time |

20 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

Cc2ccc1cc(C)ccc1c2

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD | 99 |

Analyses

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

isolated yield

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |